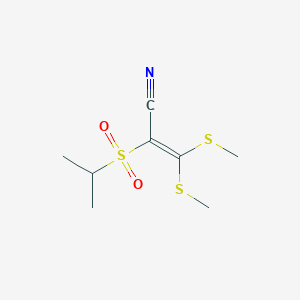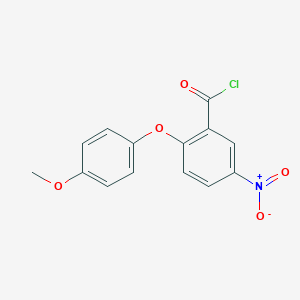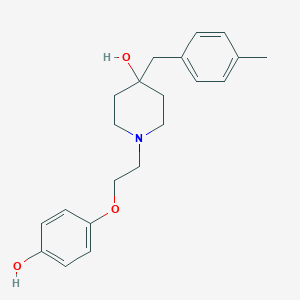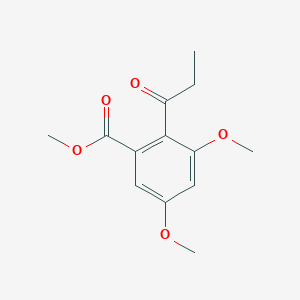
Methyl 3,5-dimethoxy-2-propanoylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,5-dimethoxy-2-propanoylbenzoate, also known as DMPB, is a chemical compound that has gained attention due to its potential application in scientific research. This compound is a derivative of benzoic acid and has a molecular formula of C14H18O5. DMPB has been synthesized using various methods and has been found to have promising biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Methyl 3,5-dimethoxy-2-propanoylbenzoate is not fully understood. However, it has been suggested that Methyl 3,5-dimethoxy-2-propanoylbenzoate may act as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Methyl 3,5-dimethoxy-2-propanoylbenzoate may also act as an antioxidant and free radical scavenger, which can help protect cells from oxidative damage.
Effets Biochimiques Et Physiologiques
Methyl 3,5-dimethoxy-2-propanoylbenzoate has been found to have promising biochemical and physiological effects. It has been found to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as arthritis. Methyl 3,5-dimethoxy-2-propanoylbenzoate has also been found to have antioxidant effects, which can help protect cells from oxidative damage. In addition, Methyl 3,5-dimethoxy-2-propanoylbenzoate has been found to have analgesic effects, which may make it useful in the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 3,5-dimethoxy-2-propanoylbenzoate in lab experiments is that it is relatively easy to synthesize. Another advantage is that it has been found to have promising biochemical and physiological effects. However, one limitation of using Methyl 3,5-dimethoxy-2-propanoylbenzoate in lab experiments is that its mechanism of action is not fully understood. Another limitation is that more research is needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for Methyl 3,5-dimethoxy-2-propanoylbenzoate research. One direction is to further investigate its mechanism of action. Another direction is to explore its potential application in the treatment of inflammatory diseases and pain. Additionally, more research is needed to determine its safety and efficacy in humans. Finally, Methyl 3,5-dimethoxy-2-propanoylbenzoate may have potential application in the development of new drugs and metal complexes.
Méthodes De Synthèse
Methyl 3,5-dimethoxy-2-propanoylbenzoate can be synthesized using various methods. One such method involves the reaction of 3,5-dimethoxybenzoic acid with isobutyryl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methanol and hydrochloric acid to obtain Methyl 3,5-dimethoxy-2-propanoylbenzoate. Another method involves the reaction of 3,5-dimethoxybenzoic acid with methyl chloroformate in the presence of a base such as potassium carbonate. The resulting product is then treated with methanol and hydrochloric acid to obtain Methyl 3,5-dimethoxy-2-propanoylbenzoate.
Applications De Recherche Scientifique
Methyl 3,5-dimethoxy-2-propanoylbenzoate has been found to have potential application in scientific research. It has been used as a precursor for the synthesis of various compounds such as Methyl 3,5-dimethoxy-2-propanoylbenzoate-4, which has been found to have anti-inflammatory effects. Methyl 3,5-dimethoxy-2-propanoylbenzoate has also been used as a ligand in the synthesis of metal complexes, which have been found to have potential application in catalysis and drug delivery.
Propriétés
IUPAC Name |
methyl 3,5-dimethoxy-2-propanoylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-5-10(14)12-9(13(15)18-4)6-8(16-2)7-11(12)17-3/h6-7H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWOKJBINDKNSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1OC)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425122 |
Source


|
| Record name | methyl 3,5-dimethoxy-2-propionylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-dimethoxy-2-propanoylbenzoate | |
CAS RN |
175278-05-4 |
Source


|
| Record name | methyl 3,5-dimethoxy-2-propionylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

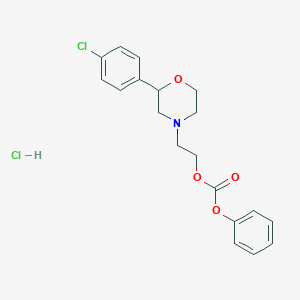
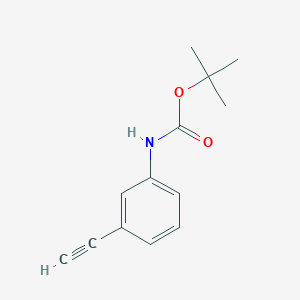


![Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B70093.png)



![Furo[2,3-c]pyridine-7-carbonitrile](/img/structure/B70099.png)
